N1,N4-di(9H-fluoren-9-ylidene)-1,4-benzenediamine
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Overview
Description
N1,N4-di(9H-fluoren-9-ylidene)-1,4-benzenediamine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of fluorenylidene groups attached to a benzenediamine core. Aromatic amines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-di(9H-fluoren-9-ylidene)-1,4-benzenediamine typically involves the condensation of 9H-fluoren-9-one with 1,4-benzenediamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N1,N4-di(9H-fluoren-9-ylidene)-1,4-benzenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N1,N4-di(9H-fluoren-9-ylidene)-1,4-benzenediamine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and functional groups. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1,N4-di(9H-fluoren-9-ylidene)-1,4-benzenediamine include other aromatic amines and fluorenylidene derivatives, such as:
- N1,N4-di(9H-fluoren-9-ylidene)-1,4-phenylenediamine
- N1,N4-di(9H-fluoren-9-ylidene)-1,3-benzenediamine
- N1,N4-di(9H-fluoren-9-ylidene)-1,2-benzenediamine
Uniqueness
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
41614-43-1 |
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Molecular Formula |
C32H20N2 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-[4-(fluoren-9-ylideneamino)phenyl]fluoren-9-imine |
InChI |
InChI=1S/C32H20N2/c1-5-13-27-23(9-1)24-10-2-6-14-28(24)31(27)33-21-17-19-22(20-18-21)34-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-20H |
InChI Key |
GCKQVENQMOTMOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NC4=CC=C(C=C4)N=C5C6=CC=CC=C6C7=CC=CC=C75 |
Origin of Product |
United States |
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